molecular formula C31H31N3OS B12708154 Phenothiazine, 10-(N-(3-(dibenzylamino)propyl)glycyl)- CAS No. 96371-87-8

Phenothiazine, 10-(N-(3-(dibenzylamino)propyl)glycyl)-

Cat. No.: B12708154
CAS No.: 96371-87-8
M. Wt: 493.7 g/mol
InChI Key: GPPAGXYUMAJQJB-UHFFFAOYSA-N
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Description

Phenothiazine, 10-(N-(3-(dibenzylamino)propyl)glycyl)- is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This particular compound is characterized by its unique structure, which includes a phenothiazine core with a 10-(N-(3-(dibenzylamino)propyl)glycyl) substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenothiazine derivatives typically involves the functionalization of the phenothiazine core at specific positions. For the compound , the synthesis may involve the following steps:

    N-Substitution: Introduction of the dibenzylamino group at the nitrogen atom of the phenothiazine core.

    Glycyl Substitution: Attachment of the glycyl group to the N-(3-(dibenzylamino)propyl) moiety.

These reactions are usually carried out under controlled conditions, using appropriate solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of phenothiazine derivatives often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to produce high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenothiazine derivatives, including 10-(N-(3-(dibenzylamino)propyl)glycyl)-, undergo various chemical reactions, such as:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the nitrogen or sulfur atoms.

    Substitution: Electrophilic or nucleophilic substitution at the phenothiazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenothiazine core.

Scientific Research Applications

Phenothiazine, 10-(N-(3-(dibenzylamino)propyl)glycyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of phenothiazine derivatives involves interactions with specific molecular targets and pathways. These compounds can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, they may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Phenothiazine, 10-(N-(3-(dibenzylamino)propyl)glycyl)- can be compared with other phenothiazine derivatives, such as:

    Chlorpromazine: A well-known antipsychotic drug.

    Promethazine: Used as an antihistamine and antiemetic.

    Thioridazine: Another antipsychotic with a different substitution pattern.

The uniqueness of 10-(N-(3-(dibenzylamino)propyl)glycyl)- lies in its specific substitution, which imparts distinct chemical and biological properties compared to other phenothiazine derivatives.

Properties

CAS No.

96371-87-8

Molecular Formula

C31H31N3OS

Molecular Weight

493.7 g/mol

IUPAC Name

2-[3-(dibenzylamino)propylamino]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C31H31N3OS/c35-31(34-27-16-7-9-18-29(27)36-30-19-10-8-17-28(30)34)22-32-20-11-21-33(23-25-12-3-1-4-13-25)24-26-14-5-2-6-15-26/h1-10,12-19,32H,11,20-24H2

InChI Key

GPPAGXYUMAJQJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)CC5=CC=CC=C5

Origin of Product

United States

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